(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE ACETONIDE (+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE ACETONIDE
Brand Name: Vulcanchem
CAS No.: 150767-96-7
VCID: VC0122636
InChI: InChI=1S/C10H11NO2/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-5,8-9H,1-2H3/t8-,9+/m0/s1
SMILES: CC1(OC2C=CC=C(C2O1)C#N)C
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol

(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE ACETONIDE

CAS No.: 150767-96-7

Main Products

VCID: VC0122636

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE ACETONIDE - 150767-96-7

CAS No. 150767-96-7
Product Name (+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE ACETONIDE
Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
IUPAC Name (3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole-4-carbonitrile
Standard InChI InChI=1S/C10H11NO2/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-5,8-9H,1-2H3/t8-,9+/m0/s1
Standard InChIKey MXAWGNNBDOUVJD-DTWKUNHWSA-N
Isomeric SMILES CC1(O[C@H]2C=CC=C([C@H]2O1)C#N)C
SMILES CC1(OC2C=CC=C(C2O1)C#N)C
Canonical SMILES CC1(OC2C=CC=C(C2O1)C#N)C
Synonyms (+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE ACETONIDE
PubChem Compound 2735185
Last Modified Nov 11 2021
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